2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both pyrazoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar cyclocondensation reactions, optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: This compound also features a pyrazoline moiety but includes a quinoline group, which may confer different properties and applications.
4-(Diethylamino)phenyl-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl ethenyl-N,N-diethylaniline: Another related compound with a pyrazoline core, used in different contexts.
Uniqueness: 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine is unique due to its specific combination of pyrazoline and pyridine moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
401513-90-4 |
---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C14H13N3/c1-2-6-11(7-3-1)13-10-14(17-16-13)12-8-4-5-9-15-12/h1-9,13,16H,10H2 |
InChI Key |
CBRLLSTVXXNDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.